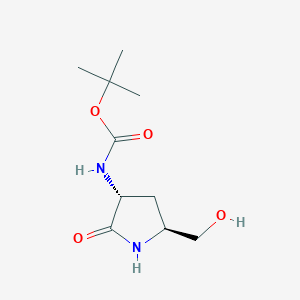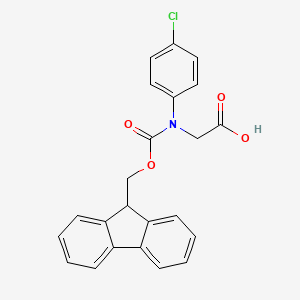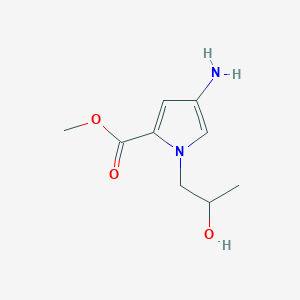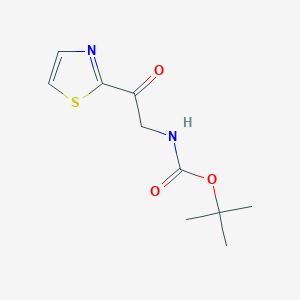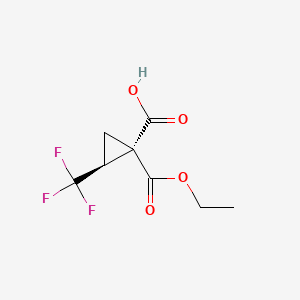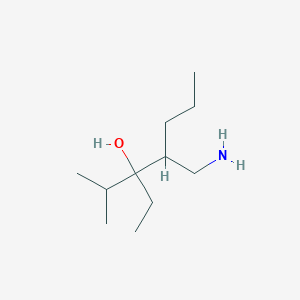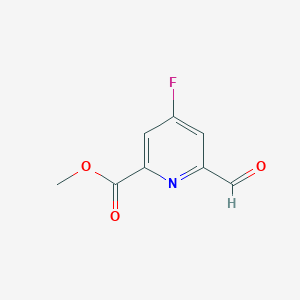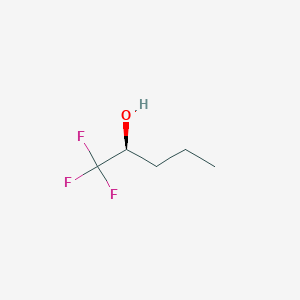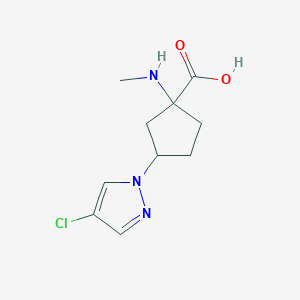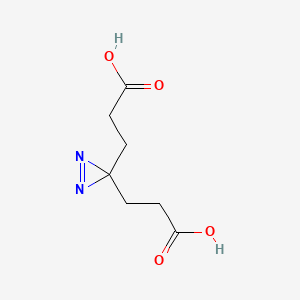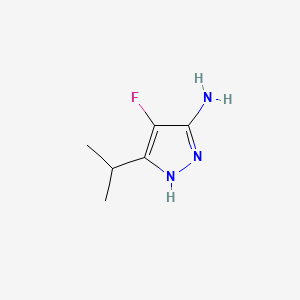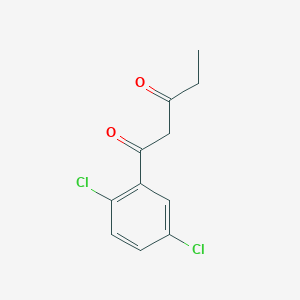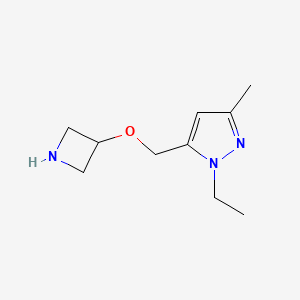
5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole typically involves the reaction of azetidine derivatives with pyrazole precursors. One common method involves the use of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . The reaction is typically carried out in acetonitrile at elevated temperatures (around 65°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine or pyrazole rings.
科学的研究の応用
5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating them. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
Uniqueness
5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole is unique due to the combination of azetidine and pyrazole rings in its structure. This combination imparts specific chemical and biological properties that are not found in similar compounds. For example, the presence of both rings allows for a wider range of chemical reactions and interactions with biological targets.
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
5-(azetidin-3-yloxymethyl)-1-ethyl-3-methylpyrazole |
InChI |
InChI=1S/C10H17N3O/c1-3-13-9(4-8(2)12-13)7-14-10-5-11-6-10/h4,10-11H,3,5-7H2,1-2H3 |
InChIキー |
LJBATPBUMXGLGW-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=N1)C)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
